An In-depth Technical Guide to Ethyl 5-trifluoroacetyl-2-thenoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 5-trifluoroacetyl-2-thenoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-trifluoroacetyl-2-thenoate is a fluorinated heterocyclic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. The incorporation of a trifluoroacetyl group onto the thiophene ring imparts unique electronic properties, enhancing its utility in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, an analysis of its spectral characteristics, and an exploration of its potential applications in drug discovery and beyond.
Part 1: Core Physicochemical and Structural Properties
Ethyl 5-trifluoroacetyl-2-thenoate is a solid at room temperature with a relatively low melting point.[1] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 898787-39-8 | [2][3] |
| Molecular Formula | C₉H₇F₃O₃S | [1] |
| Molecular Weight | 252.21 g/mol | [1] |
| Melting Point | 29-31 °C | [1] |
| Appearance | Colorless transparent liquid or low-melting solid | [4] |
| Canonical SMILES | CCOC(=O)C1=CC=C(S1)C(=O)C(F)(F)F | Inferred |
| InChI Key | Inferred | Inferred |
Chemical Structure
The structure of Ethyl 5-trifluoroacetyl-2-thenoate features a thiophene ring substituted at the 2-position with an ethoxycarbonyl group and at the 5-position with a trifluoroacetyl group.
Caption: Chemical structure of Ethyl 5-trifluoroacetyl-2-thenoate.
Part 2: Synthesis and Mechanistic Insights
The primary route for the synthesis of Ethyl 5-trifluoroacetyl-2-thenoate is the Friedel-Crafts acylation of ethyl 2-thenoate using trifluoroacetic anhydride as the acylating agent.[5][6][7] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[8][9]
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring. Although traditionally catalyzed by strong Lewis acids like AlCl₃, the high reactivity of trifluoroacetic anhydride can often facilitate the reaction under milder conditions, sometimes with trifluoroacetic acid itself acting as a catalyst.[6][10]
Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for Friedel-Crafts acylation with trifluoroacetic anhydride.[5][6]
Materials:
-
Ethyl 2-thenoate
-
Trifluoroacetic anhydride
-
Anhydrous dichloromethane (DCM) as solvent
-
Pyridine (optional, as a mild base)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-thenoate (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution via the dropping funnel over 30 minutes. If desired, pyridine (1.1 equivalents) can be added to the initial solution to scavenge the trifluoroacetic acid byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 5-trifluoroacetyl-2-thenoate.
Part 3: Spectroscopic Characterization (Predicted)
The structural elucidation of Ethyl 5-trifluoroacetyl-2-thenoate relies on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[11][12][13]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the two protons on the thiophene ring.
-
Ethyl group: A quartet for the -CH₂- protons and a triplet for the -CH₃ protons.
-
Thiophene protons: Two doublets in the aromatic region, with coupling constants characteristic of ortho-coupling in a thiophene ring. The electron-withdrawing trifluoroacetyl and ethoxycarbonyl groups will deshield these protons, shifting them downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.
-
Carbonyl carbons: Two distinct signals for the ester and ketone carbonyls.
-
Thiophene carbons: Four signals for the thiophene ring carbons, with their chemical shifts influenced by the substituents.
-
Trifluoromethyl carbon: A quartet due to coupling with the three fluorine atoms.
-
Ethyl group carbons: Two signals for the -CH₂- and -CH₃ carbons.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds and is expected to show a single signal for the three equivalent fluorine atoms of the trifluoroacetyl group.[5] The chemical shift of this signal is sensitive to the electronic environment and typically appears in a characteristic region for trifluoroacetyl groups attached to aromatic rings.[14][15][16]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O stretching: Strong absorption bands for the ester and ketone carbonyl groups, likely in the range of 1680-1730 cm⁻¹.
-
C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹ characteristic of the trifluoromethyl group.
-
C-O stretching: Absorptions for the ester C-O bonds.
-
Aromatic C-H and C=C stretching: Bands characteristic of the thiophene ring.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (252.21 g/mol ).
-
Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the trifluoroacetyl group (-COCF₃).
Part 4: Reactivity and Applications
The presence of both an electron-withdrawing trifluoroacetyl group and an ethoxycarbonyl group on the thiophene ring makes Ethyl 5-trifluoroacetyl-2-thenoate a valuable and reactive intermediate in organic synthesis.
Reactivity
The trifluoroacetyl group is a strong electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic substitution. However, the carbonyl group of the trifluoroacetyl moiety is susceptible to nucleophilic attack, allowing for a variety of chemical transformations. The ester group can be hydrolyzed or transesterified to provide further synthetic handles.
Applications in Drug Discovery
Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antiviral properties.[16][17][18] The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, make trifluoroacetylated thiophenes attractive scaffolds for drug design.
-
Kinase Inhibitors: The trifluoroacetyl group can act as a key binding element in the active site of kinases, making this scaffold a promising starting point for the development of novel kinase inhibitors for cancer therapy.
-
Antiviral Agents: Fluorinated nucleoside and heterocyclic analogs have shown significant potential as antiviral agents. Ethyl 5-trifluoroacetyl-2-thenoate can serve as a precursor for the synthesis of novel thiophene-based antiviral compounds.
Applications in Materials Science
The electron-deficient nature of the trifluoroacetylated thiophene ring makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The tunable electronic properties of thiophene derivatives are highly sought after in this field.
Conclusion
Ethyl 5-trifluoroacetyl-2-thenoate is a fluorinated heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a straightforward process, and its rich chemical functionality allows for a wide range of subsequent transformations. The unique combination of the thiophene core, the ethoxycarbonyl group, and the trifluoroacetyl moiety makes it a valuable building block for the creation of novel, high-value molecules. Further exploration of the reactivity and applications of this compound is warranted and promises to yield exciting discoveries in various scientific disciplines.
References
- Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. 2013, 3, 1-12.
- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
- Peng, H.; Zhao, C.-X.; Gong, Y.-F. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities. 1993, 14(10), 1380.
- Dr.
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- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
- Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Semantic Scholar.
- Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press.
- Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry. PubMed Central.
- Fragrance compounds.
- Hanan Qais Saadoun et al. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. 2025, 5(1), 267-273.
- Synthesis, Characterization of thiophene derivatives and its biological applications.
- Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- ETHYL 5-TRIFLUOROACETYL-2-THENO
- Spectra of ethyl acet
- ETHYL 5-TRIFLUOROACETYL-2-THENO
- ETHYL 5-TRIFLUOROACETYL-2-THENO
- Ethyl trifluoroacet
- PENG Hong, ZHAO Cheng-Xue, GONG Yue-Fa . Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones[J]. Chem. J. Chinese Universities, 1993, 14(10): 1380.
- (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
- Friedel-Crafts Acyl
- Friedel–Crafts Acyl
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